molecular formula C5H9N3O B12632386 6-(Aminomethyl)-4,5-dihydropyridazin-3(2H)-one CAS No. 920285-96-7

6-(Aminomethyl)-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B12632386
CAS No.: 920285-96-7
M. Wt: 127.14 g/mol
InChI Key: UVIKSONINWXZDB-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound with a pyridazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-4,5-dihydropyridazin-3(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the Mannich reaction, where a primary or secondary amine, formaldehyde, and a compound containing an active hydrogen atom are reacted to form the aminomethyl derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Mannich reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridazinones .

Scientific Research Applications

6-(Aminomethyl)-4,5-dihydropyridazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Aminomethyl)-4,5-dihydropyridazin-3(2H)-one is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its ability to undergo various reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

CAS No.

920285-96-7

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

3-(aminomethyl)-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C5H9N3O/c6-3-4-1-2-5(9)8-7-4/h1-3,6H2,(H,8,9)

InChI Key

UVIKSONINWXZDB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NN=C1CN

Origin of Product

United States

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